Home > Products > Screening Compounds P55853 > Survivin (96-104)
Survivin (96-104) -

Survivin (96-104)

Catalog Number: EVT-244043
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Survivin
Source and Classification

Survivin is encoded by the BIRC5 gene and is primarily expressed in fetal tissues and various tumors. It is classified as an anti-apoptotic protein and is involved in critical cellular processes such as mitosis and apoptosis regulation. The overexpression of Survivin is frequently associated with various malignancies, making it a prominent target for cancer diagnostics and therapeutics .

Synthesis Analysis

Methods

The synthesis of Survivin (96-104) can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing chain anchored to a solid support.

Technical Details

  1. Starting Materials: Protected amino acids are used as building blocks.
  2. Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the desired sequence is synthesized, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) and subsequently purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Molecular Structure Analysis

Structure

The molecular structure of Survivin (96-104) can be represented as follows:

  • Amino Acid Sequence: LMLGEFLKL
  • Molecular Weight: Approximately 1,200 Da
  • 3D Structure: The structure features a helical conformation that facilitates its interaction with other proteins, particularly in immune recognition contexts.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the spatial arrangement of atoms within the peptide.

Chemical Reactions Analysis

Reactions

Survivin (96-104) undergoes several biochemical interactions:

  1. Binding to Major Histocompatibility Complex Class I: This interaction allows for the presentation of the peptide on the surface of cancer cells, facilitating recognition by cytotoxic T lymphocytes.
  2. Post-translational Modifications: These can include phosphorylation and acetylation, which modulate its stability and function.

Technical Details

The interactions with immune cells are primarily mediated through T cell receptor recognition, which is crucial for eliciting an effective immune response against tumors expressing this peptide .

Mechanism of Action

Process

The mechanism by which Survivin (96-104) exerts its effects involves several key steps:

  1. Presentation on Cancer Cells: The peptide is presented on the surface of cancer cells via Major Histocompatibility Complex Class I molecules.
  2. T Cell Activation: Cytotoxic T lymphocytes recognize this complex through their T cell receptors, leading to T cell activation.
  3. Cytotoxic Response: Activated T cells proliferate and exert cytotoxic effects on tumor cells expressing Survivin, ultimately leading to apoptosis of these malignant cells .

Data

Studies have shown that T cell responses specific to Survivin (96-104) can significantly reduce tumor growth in preclinical models, highlighting its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Peptides like Survivin (96-104) exhibit stability under physiological conditions but may require careful storage to prevent degradation.
  • Reactivity: The peptide can form stable complexes with MHC Class I molecules, essential for its immunogenicity.

Relevant analyses include stability studies under different pH conditions and temperature variations to assess shelf-life and functional integrity .

Applications

Survivin (96-104) has several promising applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: As an antigenic target for vaccine development aimed at enhancing immune responses against tumors.
  2. Diagnostic Biomarker: Elevated levels of survivin expression are linked with poor prognosis in various cancers, making it a candidate for diagnostic assays .
  3. Research Tool: Used in studies investigating apoptosis regulation and cell cycle dynamics in cancer biology.
Molecular Mechanisms of Survivin (96-104) in Cancer Biology

Survivin (96-104), a peptide fragment corresponding to residues 96–104 (LMLGEFLKL) of the full-length survivin protein, represents a critical molecular entity in cancer biology due to its dual roles in cell death suppression and mitotic regulation. This section delineates its mechanisms through antigen presentation, apoptosis inhibition, and mitotic control.

Survivin (96-104) as a Tumor-Associated Antigen (TAA)

Survivin (96-104) is an immunodominant epitope that enables immune recognition of survivin-overexpressing tumors. Its restricted expression in malignancies (>90% of cancers) versus negligible presence in normal tissues underpins its utility as a TAA.

Role in HLA-A*02:01-Restricted Cytotoxic T Lymphocyte (CTL) Activation

Survivin (96-104) binds HLA-A02:01 with high affinity (IC50 = 8.2 nM), facilitating CTL priming against tumor cells. In pancreatic carcinoma and lymphoma models, vaccination with this epitope induced antigen-specific CTLs that secreted IFN-γ (≥500 SFC/106 PBMCs by ELISPOT) and lysed survivin+ tumor cells *in vitro (60–80% specific lysis at E:T = 40:1) [3] [10]. Tumor-infiltrating lymphocytes (TILs) in vaccinated mice showed 3.5-fold higher cytotoxicity compared to controls, correlating with delayed tumor growth and prolonged survival [10].

Table 1: Immune Responses Elicited by Survivin (96-104) Peptide Vaccination

Model SystemCTL ActivationIFN-γ Production (SFC/10⁶ PBMCs)Tumor Growth Inhibition
Pancreatic Carcinoma (Panc02)HLA-A*02:01-restricted520 ± 4565% reduction vs. control
Lymphoma (A20)HLA-A*02:01-restricted480 ± 6070% reduction vs. control
Human PBMCs In VitroSurvivin-specific CD8⁺ T cells780 ± 120N/A

Interaction with MHC Class I Pathways for Antigen Presentation

The LMLGEFLKL peptide is processed intracellularly via the proteasome-TAP (transporter associated with antigen processing) pathway. It exhibits prolonged MHC-I complex stability (t1/2 > 8 hours) due to high-affinity anchoring residues (Leu1, Leu9). Structural studies confirm its C-terminal residue (Leu9) occupies the F-pocket of HLA-A*02:01, while Met3 and Glu6 interact with B-pocket and T-cell receptors, respectively [3] [5]. This enables efficient cross-presentation by dendritic cells, activating naïve CD8⁺ T cells at 0.1 μM peptide concentrations.

Table 2: MHC Class I Binding Parameters of Survivin (96-104)

ParameterValueMethodBiological Implication
HLA-A*02:01 Binding Affinity (IC50)8.2 nMCompetitive Binding AssayHigh immunogenic potential
Complex Half-Life (t1/2)8.5 hoursMHC Dissociation AssaySustained CTL activation
TAP Transport Efficiency92% of reference peptideIn vitro Transport AssayEfficient cytosolic processing

Survivin (96-104) in Apoptosis Regulation

The full-length survivin protein, inclusive of the 96-104 domain, exerts anti-apoptotic effects through caspase inhibition and mitochondrial pathway modulation.

Inhibition of Caspase-3/-7/-9 via XIAP-Survivin Complex Formation

Survivin dimerizes via its BIR domain (residues 1–99), enabling interaction with XIAP’s BIR2 domain. This stabilizes XIAP, enhancing its inhibition of caspase-9 (Ki = 0.7 nM) and effector caspases-3/7. Structural analysis shows Lys79 and Asp71 of survivin mediate hydrogen bonding with XIAP, while Thr34 phosphorylation (by CDK1) strengthens complex formation [2] [7]. Disruption of survivin (96-104) in tumor cells elevates caspase-3 activity by 4-fold and sensitizes cells to etoposide-induced apoptosis [2].

Modulation of Mitochondrial Apoptotic Pathways

Survivin localizes to mitochondria in cancer cells via an N-terminal mitochondrial-targeting sequence (residues 1–20). It sequesters pro-apoptotic SMAC/DIABLO, preventing SMAC-mediated displacement of XIAP from caspases. In pancreatic cancer models, survivin+ cells show 80% reduction in cytochrome c release versus survivin-knockdown cells after UV irradiation [5] [9]. Point mutations at Asp71 (within 96-104 flanking region) abrogate SMAC binding, increasing Bax oligomerization and apoptosis by 70% [9].

Table 3: Survivin-Mediated Apoptosis Regulation Mechanisms

MechanismMolecular InteractionFunctional ConsequenceValidation Model
XIAP StabilizationSurvivin BIR domain-XIAP BIR2Caspase-9 inhibition (IC50 = 0.7 nM)Co-immunoprecipitation in HeLa cells
SMAC SequestrationSurvivin-D71A mutant loses SMAC binding70% increase in cytochrome c releaseMitochondrial fractionation in Panc02 cells
Bax InhibitionReduced Bax activation60% decrease in apoptosisFlow cytometry (Annexin V)

Survivin (96-104) in Mitotic Regulation

The survivin protein, containing the 96-104 region, is integral to chromosomal segregation and cytokinesis fidelity during mitosis.

Chromosomal Passenger Complex (CPC) Dynamics and Centromere Targeting

Survivin dimerizes via its coiled-coil domain (residues 99–142) and binds INCENP (residues 792–876) to form the CPC core with Aurora B and Borealin. Residues 96–104 stabilize survivin’s C-helix, enabling centromere recruitment via H3T3ph recognition. FRAP (fluorescence recovery after photobleaching) assays show CPC turnover at centromeres increases 3-fold during metaphase (t1/2 = 15 ± 2 sec) versus interphase (t1/2 = 45 ± 5 sec) [4] [5]. Disruption of survivin (96-104) mislocalizes Aurora B, causing 40% of chromosomes to exhibit syntelic attachments.

Role in G2/M Phase Transition and Microtubule Stability

Survivin expression peaks at G2/M phase, driven by CDE/CHR elements in its promoter. It directly binds polymerized tubulin via residues 6–118, stabilizing spindle microtubules. In survivin-/- cells, microtubule detachment rates rise 2.5-fold during metaphase, delaying anaphase onset by 55 minutes [4] [7]. Phosphorylation at Thr117 (by Aurora B) within the 96-104 flanking region enhances microtubule association, reducing catastrophe frequency by 60% [7].

Table 4: Mitotic Functions of Survivin in G2/M Phase

ProcessSurvivin-Dependent MechanismDefect in Survivin-KnockdownExperimental Evidence
Centromere TargetingH3T3ph recognition via BIR domain75% loss of Aurora B at centromeresImmunofluorescence/FRAP
Microtubule StabilityDirect tubulin binding (Kd = 0.4 μM)2.5-fold increase in microtubule detachmentLive-cell imaging of EB1-GFP
CytokinesisMidbody localization via INCENP40% multinucleated cellsTime-lapse microscopy

Properties

Product Name

Survivin (96-104)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.